

Application Notes and Protocols for Antifungal Agent Amphotericin B in Animal Studies

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Compound of Interest

Compound Name: Antifungal agent 39

Cat. No.: B12397019

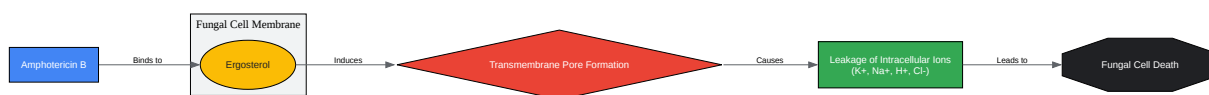
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of the antifungal agent Amphotericin B in preclinical animal studies. The information is compiled from various scientific publications and is intended to guide researchers in designing and executing in vivo efficacy and toxicology studies.

Mechanism of Action

Amphotericin B is a polyene antifungal agent that exhibits a broad spectrum of activity against numerous fungal pathogens.^{[1][2]} Its primary mechanism of action involves binding to ergosterol, a principal sterol component of the fungal cell membrane. This binding leads to the formation of transmembrane channels or pores. The creation of these pores disrupts the integrity of the cell membrane, causing leakage of essential intracellular ions such as potassium (K⁺), sodium (Na⁺), hydrogen (H⁺), and chloride (Cl⁻). This loss of ionic homeostasis ultimately results in fungal cell death.^{[1][3][4]} While Amphotericin B has a higher affinity for ergosterol, it can also bind to cholesterol in mammalian cell membranes, which is the basis for its potential toxicity.^{[3][4]}



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Caption: Mechanism of action of Amphotericin B.

Quantitative Data Presentation

The following tables summarize the dosages and administration routes of different Amphotericin B formulations used in various animal models as reported in the literature.

Table 1: Intravenous Administration of Amphotericin B in Murine Models

Formulation	Animal Model	Fungal Pathogen	Dosage (mg/kg)	Dosing Regimen	Key Findings
Amphotericin B deoxycholate (Fungizone)	Mice	Candida albicans	0.1 - 4	Once-daily i.p. injection for 10 days	100% survival at 1-4 mg/kg.[5]
Amphotericin B deoxycholate (Fungizone)	Mice	Candida albicans	0.8	Single i.v. bolus	Used as a comparator for novel formulations. [6]
Liposomal Amphotericin B (AmBisome)	Immunosuppressed Mice	Candida albicans	1, 4, 5, 10, 20	Daily or intermittent i.v. administration	Intermittent high doses were as effective as daily lower doses.[1]
Amphotericin B Lipid Complex (ABLC)	Mice	Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus	>40 (LD50)	Single i.v. dose	Markedly less toxic than the deoxycholate formulation. [7]
Cochleated Amphotericin B (CAMB)	Mice	Candida albicans	0.1 - 20	Once-daily i.p. injection for 10 days	100% survival at doses as low as 0.5 mg/kg. [5]

Table 2: Intravenous Administration of Amphotericin B in Other Animal Models

Formulation	Animal Model	Dosage (mg/kg)	Dosing Regimen	Key Findings
Liposomal Amphotericin B (AmBisome)	Dogs	1 - 2	Every other day to a cumulative dose of 24 mg/kg	Typical therapeutic dosing.[6][8]
Liposomal Amphotericin B (AmBisome)	Cats	0.5 - 1	Every other day to a cumulative dose of 12 mg/kg	Typical therapeutic dosing.[6][8]
Amphotericin B deoxycholate	Rats	2	Six doses at 48-hour intervals	Used for tissue distribution studies.[9]
Liposomal Amphotericin B (AmBisome)	Rats	5	Single i.v. bolus	Used for pharmacokinetic and biodistribution studies.[6]

Table 3: Oral Administration of Amphotericin B in Animal Models

Formulation	Animal Model	Dosage (mg/kg/day)	Dosing Regimen	Key Findings
Cochleated Amphotericin B (CAmB)	Dogs	15, 30, 45	Daily oral administration for 28 days	No observable adverse effects. [10]
Cochleated Amphotericin B (CAmB)	Rats	30, 45, 90	Daily oral administration for 28 days	No observable adverse effects. [10]
Novel lipid-based formulation	Rats	4.5, 10	Oral gavage	Assessed for pharmacokinetics and biodistribution. [6]
Capsule formulations (iCo-010, iCo-019, iCo-022)	Dogs	Up to 1000 mg/day	Daily or twice daily for 7 or 14 days	Well tolerated with no relevant adverse signs. [11]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of Amphotericin B in animal studies.

Protocol 1: Preparation of Amphotericin B for Intravenous Administration

A. Amphotericin B Deoxycholate (Conventional)

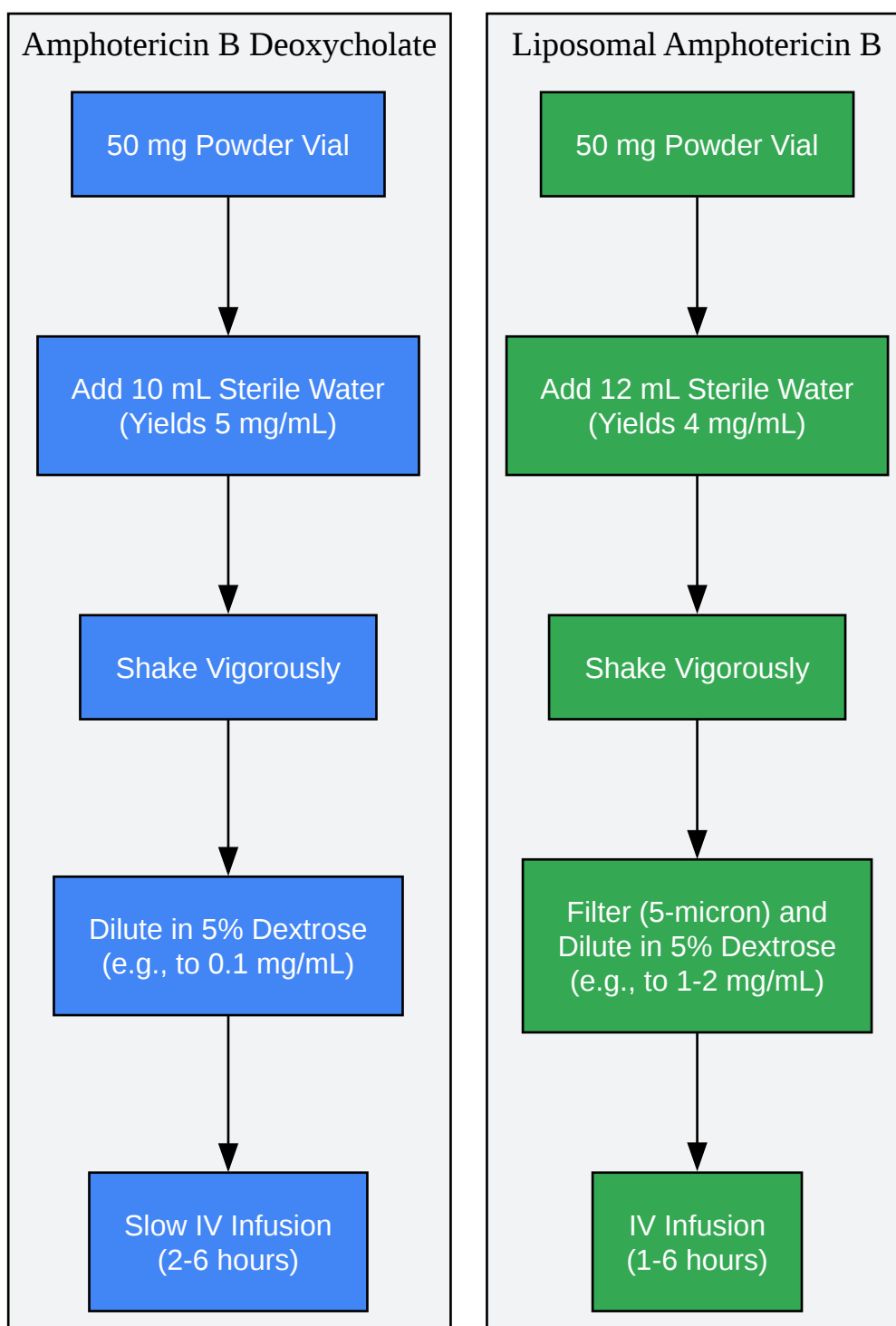
- Reconstitution: Aseptically add 10 mL of Sterile Water for Injection to a 50 mg vial of Amphotericin B powder to yield a 5 mg/mL solution. [\[12\]](#)[\[13\]](#)
- Shaking: Shake the vial immediately and vigorously until the solution is clear. [\[12\]](#)
- Dilution: For a final concentration of 0.1 mg/mL, further dilute the reconstituted solution in 5% Dextrose in Water (D5W). For example, add 1 mL of the 5 mg/mL solution to 49 mL of D5W.

[12][13]

- Note: Only 5% Dextrose should be used for dilution as saline solutions can cause precipitation.[13][14]
- Administration: Administer via slow intravenous infusion, typically over 2-6 hours.[15] The infusion line should be flushed with D5W before and after administration.[6]

B. Liposomal Amphotericin B (AmBisome®)

- Reconstitution: Aseptically add 12 mL of Sterile Water for Injection to a 50 mg vial to create a 4 mg/mL suspension.[6][14]
- Shaking: Shake the vial vigorously for at least 30 seconds to ensure complete dispersion. The resulting suspension will be yellow and translucent.[6][14]
- Filtration and Dilution: Using the provided 5-micron filter, draw up the required volume of the reconstituted suspension and add it to a 5% Dextrose in Water (D5W) solution to achieve a final concentration of 1-2 mg/mL for infusion in dogs and cats, or 0.2-0.5 mg/mL for human-centric protocols.[6][16]
- Administration: Administer via intravenous infusion over 1-6 hours.[6][16] An in-line filter with a pore size of no less than 1 micron should be used.[17]



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Caption: Preparation workflow for Amphotericin B formulations.

Protocol 2: Induction of Systemic Candidiasis in Mice

This protocol describes a common method for establishing a systemic *Candida albicans* infection in mice for the evaluation of antifungal agents.

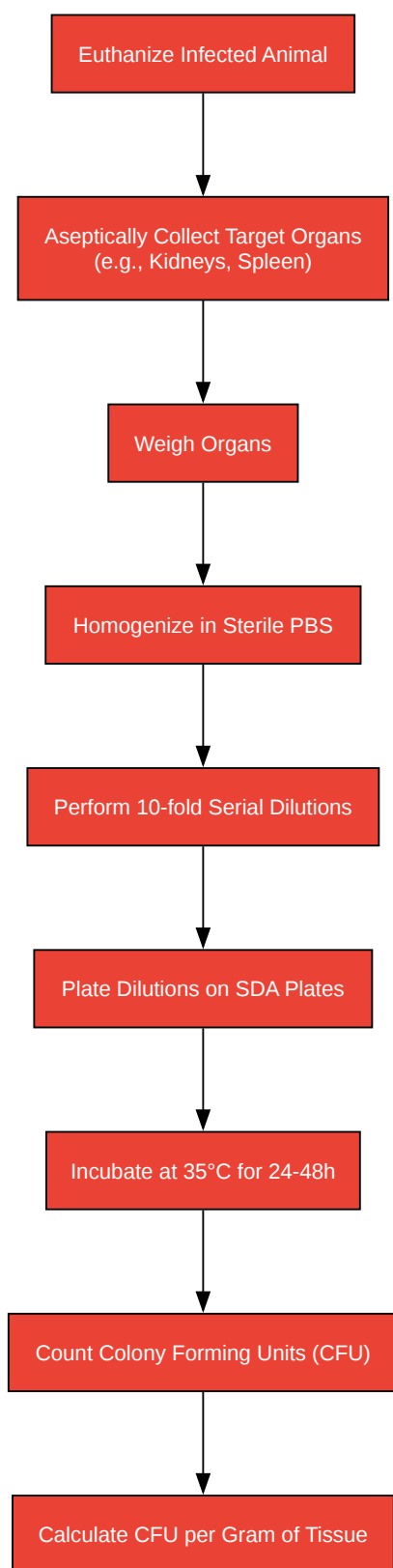
- Fungal Culture Preparation:
 - Streak *Candida albicans* on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.
 - Inoculate a single colony into Sabouraud Dextrose Broth and incubate at 35°C with shaking for 18-24 hours.
 - Harvest the yeast cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in sterile PBS.
 - Determine the cell concentration using a hemocytometer and adjust to the desired inoculum concentration (e.g., 5×10^5 CFU/mL).[9]
- Immunosuppression (Optional but common for establishing robust infection):
 - Administer cyclophosphamide at a dose of 200 mg/kg via intraperitoneal (i.p.) injection four days prior to infection.[8][18]
- Infection:
 - Infect mice by injecting 0.1 mL of the prepared *Candida albicans* suspension (e.g., 5×10^4 CFU) into the lateral tail vein.[8][9]
- Monitoring:
 - Monitor the animals daily for clinical signs of infection, such as weight loss, ruffled fur, and reduced activity.[7]

Protocol 3: Assessment of Fungal Burden in Tissues

This protocol outlines the procedure for quantifying the fungal load in target organs (e.g., kidneys, spleen) of infected animals.

- Tissue Collection:

- At the desired time point post-infection, humanely euthanize the mice.
- Aseptically remove the target organs (e.g., kidneys, spleen).
- Homogenization:
 - Weigh each organ and place it in a sterile tube containing a known volume of sterile PBS (e.g., 1 mL).
 - Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved.
- Serial Dilution and Plating:
 - Perform 10-fold serial dilutions of the tissue homogenate in sterile PBS.
 - Plate 100 μ L of each dilution onto SDA plates.[\[7\]](#)
- Incubation and Colony Counting:
 - Incubate the plates at 35°C for 24-48 hours.
 - Count the number of colonies on the plates with a countable number of colonies (typically 30-300).
 - Calculate the fungal burden as colony-forming units (CFU) per gram of tissue.[\[19\]](#)



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Caption: Workflow for assessing tissue fungal burden.

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